molecular formula C4H8N2O4 B107044 Dimethyl hydrazine-1,2-dicarboxylate CAS No. 17643-54-8

Dimethyl hydrazine-1,2-dicarboxylate

Cat. No.: B107044
CAS No.: 17643-54-8
M. Wt: 148.12 g/mol
InChI Key: BPJLPBVJCYVEAC-UHFFFAOYSA-N
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Description

Dimethyl hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C6H12N2O4. It is a derivative of hydrazine and is characterized by the presence of two ester groups attached to the hydrazine moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Dimethyl hydrazine-1,2-dicarboxylate, also known as 1,2-dimethylhydrazine (DMH), is a member of the class of hydrazines . It is a strong DNA alkylating agent and is primarily targeted towards DNA molecules .

Mode of Action

DMH interacts with DNA molecules by alkylating them . Alkylation is a process where an alkyl group is transferred from one molecule to another. In this case, DMH transfers an alkyl group to the DNA molecule, which can lead to significant changes in the DNA structure and function .

Biochemical Pathways

DMH, after a series of metabolic reactions, reaches the colon, where it produces the ultimate carcinogen and reactive oxygen species (ROS) . These ROS further alkylate the DNA and initiate the development of colon carcinogenesis . The main pathway involves the hepatic conversion of DMH to azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion .

Pharmacokinetics

It is known that dmh undergoes a series of metabolic reactions before it reaches the colon .

Result of Action

The alkylation of DNA by DMH can lead to mutations and DNA damage, which can initiate the development of colon carcinogenesis . This is why DMH is widely used as a carcinogen to induce colon cancer in animal models .

Action Environment

The action of DMH can be influenced by various environmental factors. For example, dietary habits can play a crucial role in the development of colorectal cancer induced by DMH . Rapid urbanization and extensive growth of economic conditions influence people to adopt a western dietary style, which consists of high-fat, high-protein, low-carbohydrate, and low dietary fiber. This unbalanced diet is considered to be an important causative factor for the increased mortality in recent years .

Biochemical Analysis

Biochemical Properties

Dimethyl hydrazine-1,2-dicarboxylate interacts with various enzymes, proteins, and other biomolecules. It is known to react with aldehydes and ketones to form oximes or hydrazones . The nature of these interactions is largely dependent on the specific biochemical context in which they occur.

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, it has been used as a carcinogen to induce colon cancer in animal models . It influences cell function by inducing changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been used to induce colon cancer in rats, with the effects varying depending on the dosage . High doses can lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways it is involved in are complex and depend on the specific biochemical context.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation can be affected by these processes .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl hydrazine-1,2-dicarboxylate can be synthesized through the reaction of hydrazine hydrate with diethyl oxalate. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Dimethyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrazones, azines, and various substituted hydrazine derivatives .

Scientific Research Applications

Dimethyl hydrazine-1,2-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Diethyl hydrazine-1,2-dicarboxylate
  • Dimethyl hydrazine-1,2-dicarboxylate-triphenylphosphine oxide
  • Hydrazine hydrate

Uniqueness

This compound is unique due to its specific ester groups, which provide distinct reactivity compared to other hydrazine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

methyl N-(methoxycarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJLPBVJCYVEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295532
Record name dimethyl hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17643-54-8
Record name 17643-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408458
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17643-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrazidodicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the crystal structure of Dimethyl hydrazine-1,2-dicarboxylate?

A1: Research indicates that this compound can form a complex crystal structure with Triphenylphosphine oxide. In this structure, two molecules of each compound are connected through moderate-strength N—H⋯O hydrogen bonds and are related by a twofold rotational axis []. Additionally, weak C—H⋯O contacts further stabilize the crystal structure [].

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